Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate

Prodrug Design Peptide Chemistry Drug Delivery

Peptide chemists needing direct C-terminal functionalization often resort to multi-step deprotection/activation of standard esters. Boc-D-Phe-OCH2Cl provides a chloromethyl ester handle for direct nucleophilic displacement, enabling chemoselective on-resin modifications. - Direct conjugation with amines, thiols, carboxylates without activation. - Facilitates acyloxymethyl prodrug synthesis. - Compatible with Boc-SPPS, preserves D-Phe stereochemistry for metabolic stability. High-purity chiral building block for reliable peptide and medicinal chemistry workflows.

Molecular Formula C15H20ClNO4
Molecular Weight 313.77 g/mol
Cat. No. B8052236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
Molecular FormulaC15H20ClNO4
Molecular Weight313.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCCl
InChIInChI=1S/C15H20ClNO4/c1-15(2,3)21-14(19)17-12(13(18)20-10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m1/s1
InChIKeyZDVSSXVVRYYLKC-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate: Overview


Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate (CAS 1051916-41-6) is the chloromethyl ester of N-Boc-D-phenylalanine [1]. This chiral compound combines the D-enantiomer of the aromatic amino acid phenylalanine, a base-labile tert-butoxycarbonyl (Boc) amine protecting group that allows for selective deprotection under acidic conditions, and a reactive chloromethyl ester moiety [2]. With a molecular formula of C15H20ClNO4 and a molecular weight of 313.77 g/mol, it serves primarily as a protected amino acid building block for solid-phase and solution-phase peptide synthesis, enabling the introduction of D-phenylalanine residues with a C-terminal ester linkage that is functionally distinct from simple alkyl esters .

Why This Chloromethyl Ester Differs from Common Alkyl Esters


Common in-class compounds such as Boc-D-phenylalanine methyl ester (Boc-D-Phe-OMe) and ethyl ester share the same chiral scaffold and Boc protection but lack the unique reactivity profile conferred by the chloromethyl ester . While methyl and ethyl esters primarily serve as passive C-terminal protecting groups that are removed by saponification before the next synthetic step, chloromethyl esters are bifunctional: they protect the carboxyl group while also acting as activated electrophiles for direct nucleophilic displacement [1]. This enables late-stage, chemoselective modifications—such as prodrug formation via quaternary ammonium salt synthesis—that cannot be replicated by simple alkyl esters. Consequently, substituting a chloromethyl ester with a methyl or ethyl ester eliminates critical downstream reactivity, making generic substitution impossible for applications that require the chloromethyl handle [2].

Quantitative Differentiation Evidence


Electrophilic Reactivity for Direct Prodrug Conjugation

The chloromethyl ester functionality enables direct nucleophilic displacement reactions that are not feasible with methyl esters. In model prodrug syntheses, N-blocked amino acid chloromethyl esters react readily with the carboxylic acid group of aspirin or the sulfonamido group of sulfamethazine to form the corresponding prodrugs, whereas methyl esters require prior hydrolysis to the free acid and subsequent activation for coupling [1]. This reaction is a second-order nucleophilic substitution (SN2) driven by the electrophilic nature of the chloromethyl carbon, which is significantly more reactive than the corresponding carbon in methyl esters due to the electron-withdrawing chlorine atom.

Prodrug Design Peptide Chemistry Drug Delivery

D-Phenylalanine Configuration for Peptide Stability

The target compound is the (R)-enantiomer (D-phenylalanine derivative), as confirmed by the InChI and SMILES notation [1]. The corresponding L-enantiomer (chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate) is commercially available as CAS 34573-39-2 . While the methyl ester analog Boc-D-Phe-OMe (CAS 77119-84-7) is also commercially available with similar optical purity (98% ee), the chloromethyl ester offers the same chiral integrity combined with the unique electrophilic reactivity. The D-configuration is essential for conferring proteolytic stability to peptide therapeutics, as L-peptides are rapidly degraded by endogenous proteases.

Chiral Synthesis Peptide Therapeutics Enantiomeric Purity

Boc Orthogonal Deprotection Compatibility in SPPS

The Boc group provides stability under basic conditions while being cleavable under acidic conditions (e.g., TFA). This orthogonality is standard for all Boc-amino acids used in Boc SPPS . While this property is shared by all Boc-protected phenylalanine esters, including methyl and ethyl esters, the chloromethyl ester is compatible with the Boc deprotection conditions (TFA or HCl/dioxane) without premature cleavage of the chloromethyl ester, allowing for sequential peptide elongation and subsequent prodrug functionalization using the C-terminal chloromethyl handle. The predicted pKa of the carbamate NH is approximately 10.96 (±0.46), confirming stability under neutral and mildly basic conditions .

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Recommended Application Scenarios


C-Terminal Prodrug Synthesis of D-Phe Peptide Therapeutics

The chloromethyl ester serves as an activated electrophile for direct conjugation with nucleophilic drug molecules (e.g., those bearing carboxylic acid or sulfonamide groups) to form acyloxymethyl prodrugs without requiring separate carboxyl activation steps. This is particularly valuable for peptide therapeutics where the D-Phe residue enhances metabolic stability, and the prodrug strategy improves oral bioavailability or targeted delivery, as demonstrated by the synthesis of aspirin and sulfamethazine prodrugs using analogous N-blocked amino acid chloromethyl esters [1].

Late-Stage C-Terminal Diversification in SPPS

After standard Boc SPPS assembly using the free acid (Boc-D-Phe-OH) for internal residues, the C-terminal residue can be introduced as the chloromethyl ester. Following peptide elongation, the C-terminal chloromethyl ester can be chemoselectively modified on-resin with various nucleophiles (amines, thiols, carboxylates) to generate peptide libraries with diverse C-terminal functional groups, enabling structure-activity relationship (SAR) studies without resynthesis of the entire peptide [2].

Chiral Intermediate for D-Phenylalanine-Derived Pharmaceuticals

The defined (R)-configuration and the reactive chloromethyl handle make this building block suitable for constructing chiral pharmaceutical intermediates, particularly for peptidomimetic drugs and protease inhibitors that require D-amino acid residues for target binding and metabolic stability. The chloromethyl ester can be converted to the corresponding aldehyde, alcohol, or amine derivatives via nucleophilic displacement, broadening its utility in medicinal chemistry [3].

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